molecular formula C13H23N B8329916 Adamantan-2-yl-isopropyl-amine

Adamantan-2-yl-isopropyl-amine

Cat. No. B8329916
M. Wt: 193.33 g/mol
InChI Key: FCESSHSGCREHAK-UHFFFAOYSA-N
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Patent
US07345058B2

Procedure details

Methanolic HCl (2.5 M; 13.3 mmol) is added to a solution of 2-adamantanone (1.00 g, 6.7 mmol) in dichloromethane (25 mL) and then isopropylamine (2.5 mL, 29.4 mmol) is added, followed by tetrabutylammonium cyanoborohydride (1.41 g, 5 mmol) and approximately 1 g of 4A molecular sieves. The reaction mixture is stirred at room temperature until the reaction is complete, as judged by TLC. Then the mixture is filtered and the filtrate is acidified to pH 1 with 1 M HCl, and the solvent is evaporated. The residue is taken up in water and extracted with ether. The aqueous layer is made basic to pH 10 with NaOH solution and the resulting mixture is extracted several times with ether. The combined ether layers are washed with water and brine, dried (magnesium sulfate), filtered, and evaporated to give adamantan-2-yl-isopropyl-amine.
Name
Quantity
13.3 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[C:3]1=O)[CH2:9]2.[CH:13]([NH2:16])([CH3:15])[CH3:14].C([BH3-])#N.C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl>[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[NH:16][CH:13]([CH3:15])[CH3:14])[CH2:9]2 |f:3.4|

Inputs

Step One
Name
Quantity
13.3 mmol
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
1.41 g
Type
reactant
Smiles
C(#N)[BH3-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
4A
Quantity
1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted several times with ether
WASH
Type
WASH
Details
The combined ether layers are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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